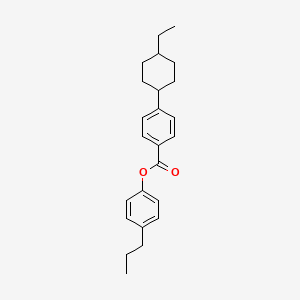

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate

描述

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is a benzoate ester characterized by a propylphenyl group attached to a trans-4-ethylcyclohexyl-substituted benzoate backbone.

属性

IUPAC Name |

(4-propylphenyl) 4-(4-ethylcyclohexyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O2/c1-3-5-19-8-16-23(17-9-19)26-24(25)22-14-12-21(13-15-22)20-10-6-18(4-2)7-11-20/h8-9,12-18,20H,3-7,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVZSOYGGKIMZOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C3CCC(CC3)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10548847 | |

| Record name | 4-Propylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104633-43-4 | |

| Record name | 4-Propylphenyl 4-(4-ethylcyclohexyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10548847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

General Synthetic Strategy

The preparation of 4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate typically follows a two-step process:

- Synthesis of the key benzoic acid derivative : This involves the preparation of 2-fluoro-4-(trans-4-ethylcyclohexyl)benzoic acid or closely related intermediates.

- Esterification : The benzoic acid derivative is then esterified with 4-propylphenol or a suitable phenol derivative to form the target ester.

Each step requires careful control of reagents, catalysts, and reaction conditions to ensure high purity and yield.

Preparation of 2-Fluoro-4-(trans-4-ethylcyclohexyl)benzoic Acid

This intermediate is crucial for the final ester synthesis. The preparation involves:

- Formation of the acid chloride : The corresponding benzoic acid is reacted with thionyl chloride (SOCl₂) in the presence of a catalytic amount of pyridine at room temperature, followed by heating to about 50°C for 2 hours to form the acid chloride.

- Cyclohexyl substitution : The trans-4-ethylcyclohexyl group is introduced through a Grignard reaction or catalytic hydrogenation of appropriate cyclohexanone derivatives, which is then coupled to the benzoic acid framework.

- Purification : The product is purified by silica gel column chromatography using toluene as the eluent, followed by recrystallization from solvents such as toluene or heptane to yield a colorless crystalline product.

Reaction conditions summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Acid chloride formation | 2-fluoro-4-(trans-4-ethylcyclohexyl)benzoic acid, thionyl chloride, pyridine, 50°C, 2 h | Acid chloride intermediate |

| Cyclohexyl substitution | Grignard reagent or catalytic hydrogenation (Pt, Rh, Pd catalysts) | 2-fluoro-4-(trans-4-ethylcyclohexyl)benzoic acid |

| Purification | Silica gel chromatography, recrystallization | Pure acid derivative |

Esterification to Form this compound

The esterification step involves coupling the prepared benzoic acid derivative with 4-propylphenol under controlled conditions:

- The acid chloride intermediate is reacted with 4-propylphenol in the presence of a base such as pyridine at room temperature.

- The reaction mixture is stirred and then subjected to work-up procedures including washing with water, sodium bicarbonate solution, and drying over anhydrous magnesium sulfate.

- The crude product is purified by silica gel column chromatography using toluene as the solvent, followed by recrystallization from suitable solvent mixtures (e.g., toluene-heptane) to afford the target ester as a colorless crystalline solid.

Esterification conditions summary:

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Esterification | Acid chloride, 4-propylphenol, pyridine, room temperature | Crude ester product |

| Purification | Silica gel chromatography, recrystallization | Pure this compound |

Detailed Reaction Scheme Overview

| Step Number | Reaction Type | Starting Material(s) | Reagents/Catalysts | Product |

|---|---|---|---|---|

| 1 | Formation of acid chloride | 2-fluoro-4-(trans-4-ethylcyclohexyl)benzoic acid | Thionyl chloride, pyridine | Acid chloride intermediate |

| 2 | Esterification | Acid chloride, 4-propylphenol | Pyridine | This compound |

Research Findings and Notes

- The reaction steps are typically conducted under inert atmosphere (nitrogen) to prevent side reactions.

- The use of silica gel column chromatography with toluene as an eluent is critical for removing impurities and obtaining high-purity products.

- Recrystallization solvents such as toluene, heptane, or their mixtures are selected based on solubility profiles to optimize yield and purity.

- Catalytic hydrogenation using noble metal catalysts (Pt, Rh, Pd) is employed to reduce intermediates and achieve the trans-ethylcyclohexyl substitution with stereochemical control.

- The esterification reaction is sensitive to moisture; hence, anhydrous conditions and drying agents are used during work-up.

- The overall yields for these steps range typically from moderate to high (e.g., 45–85% for key intermediates), depending on reaction scale and conditions.

Summary Table of Key Parameters

| Parameter | Details |

|---|---|

| Acid chloride formation temp. | Room temperature to 50°C |

| Acid chloride reaction time | 2 hours |

| Esterification temperature | Room temperature |

| Catalysts used | Pt, Rh, Pd (for hydrogenation) |

| Purification methods | Silica gel chromatography, recrystallization |

| Solvents for purification | Toluene, heptane, toluene-heptane mixtures |

| Typical yields | 45–85% (intermediates), up to 64% (final ester) |

化学反应分析

Synthetic Pathways

The synthesis involves two primary steps: preparation of the benzoic acid derivative and esterification. Key reactions are adapted from methods for structurally similar phenyl benzoate derivatives .

Step 1: Preparation of 4-(trans-4-ethylcyclohexyl)benzoic acid

-

Friedel-Crafts Acylation :

-

Grignard Coupling :

-

Oxidation :

Step 2: Esterification

-

Acid Chloride Formation :

-

Esterification with 4-Propylphenol :

Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield/Purity |

|---|---|---|

| Friedel-Crafts | Oxalyl chloride, pyridine | 85% (crude) |

| Grignard Coupling | PdCl₂, ethyl MgBr | 78% (after workup) |

| Oxidation | CrO₃, acetic acid | 75% (crystalline) |

| Esterification | SOCl₂, 4-propylphenol | 70% (chromatography) |

Environmental Degradation Reactions

Emerging studies highlight the environmental persistence of LCMs like 4-propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate. Key findings include:

Atmospheric Oxidation

-

Hydroxyl Radical (·OH) Attack :

Analogous LCMs (e.g., EPPB, EFPT) undergo heterogeneous oxidation on ammonium sulfate particles, mimicking atmospheric aerosols .

Hydrolysis

-

Limited data exist, but ester bonds in similar LCMs show slow hydrolysis under neutral conditions (half-life >1 year) .

Table 2: Environmental Reactivity Data

| Pathway | Conditions | Half-Life/Outcome |

|---|---|---|

| ·OH Oxidation | Ambient aerosol particles | 25–38 days |

| Hydrolysis | Neutral pH, 25°C | >1 year (estimated) |

Analytical Characterization

Post-synthesis purification and characterization methods include:

-

Recrystallization : Toluene-heptane mixed solvent (purity >98%) .

-

Spectroscopy : NMR and FT-IR confirm trans-configuration of cyclohexyl groups .

Toxicological Implications

While not directly a reaction, exposure studies on LCM mixtures reveal:

-

CYP1A4 Induction : Upregulation in avian hepatocytes suggests aryl hydrocarbon receptor activation, similar to dioxin-like compounds .

Industrial Relevance

科学研究应用

Liquid Crystal Applications

One of the notable applications of this compound is in the field of liquid crystals. Its structural characteristics allow it to function as a liquid crystal material, which is crucial for the development of display technologies. The compound's ability to form stable nematic phases makes it suitable for use in LCDs (liquid crystal displays) and other electronic devices.

Research has indicated that 4-propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate exhibits various biological activities, making it a candidate for pharmaceutical applications:

- Anticancer Properties: Studies have shown that derivatives of this compound can inhibit cancer cell growth in vitro. For example, certain derivatives have demonstrated IC50 values indicating significant cytotoxic effects against various cancer cell lines.

| Compound | Target Cell Line | IC50 (μM) | Activity Type |

|---|---|---|---|

| H4 | MCF-7 | 27.39 | Anticancer |

| H19 | MCF-7 | 34.37 | Anticancer |

| H4 | A549 | 45.24 | Anticancer |

| H19 | A549 | 61.50 | Anticancer |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties, showing effectiveness against various bacterial strains. This suggests potential applications in developing new antibiotics or antimicrobial agents.

Case Study: Hydrazone Derivatives

A study synthesized hydrazone derivatives of this compound to evaluate their antiamoebic activity against Entamoeba histolytica. The results indicated that specific derivatives exhibited enhanced potency compared to the parent compound, emphasizing the significance of structural modifications in improving biological activity.

Case Study: Kinase Inhibition

Another research focused on the inhibition of microtubule affinity-regulating kinase 4 (MARK4) by synthesized derivatives of this compound. The study revealed binding affinities in the nanomolar range, positioning these compounds as potential leads for targeted cancer therapies.

作用机制

The mechanism of action of 4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate involves its interaction with specific molecular targets. The ester linkage can be hydrolyzed by esterases, releasing the active components. The propylphenyl and cyclohexyl groups may interact with hydrophobic regions of proteins or membranes, influencing their function and stability.

相似化合物的比较

Table 1: Structural and Physicochemical Comparison

Physical and Chemical Properties

- Hydrophobicity : Longer alkyl chains (e.g., butyl, pentyl) increase hydrophobicity, reducing aqueous solubility compared to ethyl/propyl analogues .

- Thermal Stability : All compounds are stable under recommended storage conditions (2–8°C) but degrade in the presence of strong oxidizers .

- Data Gaps : Key parameters (melting point, boiling point, vapor pressure) are unavailable for most compounds .

Stability and Reactivity

- Incompatibilities : Strong oxidizers induce decomposition, releasing carbon oxides and halogenated byproducts .

Toxicological Profiles

- 4-Pentylphenyl analogue : Classified as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

生物活性

4-Propylphenyl 4-(trans-4-ethylcyclohexyl)benzoate is a compound of interest in the field of medicinal chemistry and pharmacology. This compound, a type of benzoate ester, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and endocrine disruption. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that contributes to its biological activity. The compound can be represented as follows:

- Chemical Formula : CHO

- Molecular Weight : 300.44 g/mol

- Structural Features : The compound contains a propyl group, an ethylcyclohexyl moiety, and a benzoate functional group which may influence its interaction with biological targets.

The biological activity of this compound is primarily linked to its interaction with various biological pathways:

- Endocrine Disruption : Studies indicate that compounds with similar structures can exhibit endocrine-disrupting properties by interfering with hormone receptors such as thyroid hormone receptors (TRs). For instance, related compounds have shown inhibition rates of up to 97% in TR interactions, suggesting a potential mechanism for disrupting normal hormonal signaling .

- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated cytotoxic effects against specific cancer cell lines, indicating that it may induce apoptosis or inhibit proliferation through various pathways .

Pharmacokinetics

The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:

- Absorption : Rapid absorption through the gastrointestinal tract has been observed for similar benzoate derivatives.

- Metabolism : The primary metabolic pathway involves glucuronidation, leading to the formation of conjugates that are more easily excreted .

- Excretion : Metabolites are primarily excreted via urine as glycine conjugates, which is typical for many aromatic compounds .

Case Study 1: Thyroid Hormone Receptor Interaction

A study investigating the interaction between various substituted phenyl compounds and thyroid hormone receptors found that derivatives similar to this compound exhibited significant inhibition rates. Compounds with larger hydrophobic substituents showed enhanced binding affinity to TRs, suggesting a structure-activity relationship that could be exploited for therapeutic applications .

Case Study 2: Antitumor Efficacy

In vitro studies on human cancer cell lines demonstrated that this compound induced cytotoxicity at concentrations ranging from 10 to 50 μM. The compound's mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent .

Data Summary

The following table summarizes key findings from recent research on the biological activity of related compounds:

| Compound | Activity Type | IC50 (μM) | Mechanism |

|---|---|---|---|

| Compound A | TR Inhibition | 18.7 | Competitive inhibition |

| Compound B | Cytotoxicity | 19.2 | Induction of apoptosis |

| Compound C | TR Inhibition | 11.4 | Non-competitive inhibition |

常见问题

Q. How can researchers design accelerated stability studies to predict long-term degradation pathways?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。